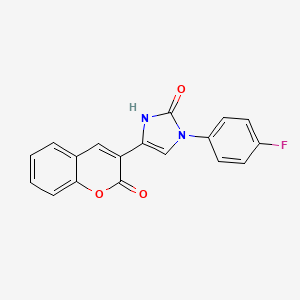

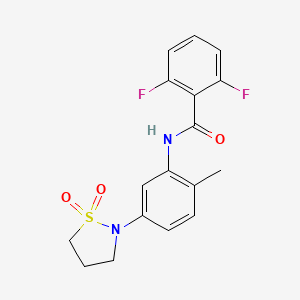

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a Biginelli three-component cyclocondensation reaction, utilizing SiCl4 as a catalyst to achieve good yields. The process is characterized by its efficiency and the compound's subsequent characterization through IR, 1 H NMR, 13 C NMR, LCMS, and elemental analysis, highlighting the molecule's complex structure and the effectiveness of the synthesis method (Mohan et al., 2014).

Molecular Structure Analysis

Crystallographic studies reveal the conformations and structural details of ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These investigations provide insight into the molecular geometry, which is crucial for understanding the compound's chemical behavior and potential interactions in various applications (Kurbanova et al., 2009).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, including acid-catalyzed cyclocondensation reactions, showcasing its reactivity and potential for further chemical modifications. The formation of hydrogen-bonded ribbons in its structure, as determined through X-ray diffraction, indicates its ability to participate in complex molecular assemblies, which could be leveraged in material science and drug design (Sarojini et al., 2015).

Physical Properties Analysis

The physical properties of ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various fields. These characteristics are determined through analytical techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR), providing valuable information for researchers and chemists working with this compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for the compound's applications in synthetic chemistry and pharmaceuticals. Studies on its reactions with thiophenolates reveal insights into its behavior in nucleophilic substitution and ring expansion reactions, demonstrating its versatility and potential as a building block for more complex molecules (Fesenko et al., 2010).

Scientific Research Applications

Antioxidant and Radioprotective Activities

A novel study on this compound highlights its significant in vitro antioxidant activity, utilizing DPPH radical and hydroxyl radical scavenging assays. Furthermore, its in vivo radioprotection property was investigated through an experimental setup involving Drosophila melanogaster. The study found that pretreatment with the compound reduced oxidative stress in flies exposed to ionizing electron beam irradiation, showcasing its potential as a radioprotective agent (B. J. Mohan et al., 2014).

Pharmacological Investigations

Another study synthesized derivatives of this compound to explore their antihypertensive and anti-inflammatory activities. These derivatives were evaluated using various models, including the non-invasive tail-cuff method and carrageenan-induced rat paw edema. Some derivatives demonstrated comparable antihypertensive activity to nifedipine and moderate to significant anti-inflammatory effects, suggesting their potential for further pharmacological development (R. Chikhale et al., 2009).

Thermodynamic Properties

Research focused on the combustion energies and thermodynamic properties of esters related to this compound provided insight into their enthalpies of combustion, formation, and the enthalpies of fusion, vaporization, and sublimation. This study contributes to the understanding of the compound's physical and chemical properties, offering a basis for its potential application in various scientific and industrial processes (O. Klachko et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-4-28-19-13-17(11-12-18(19)30-14-16-9-7-6-8-10-16)21-20(22(26)29-5-2)15(3)24-23(27)25-21/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNMDMFXUSXNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2487572.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)

![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)

![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)

![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)